4-bromo-5-methoxy-1H-indole

Organic Synthesis Demethylation Protecting Group Strategy

Researchers requiring predictable regioselectivity in Pd-catalyzed functionalization often face supply of mislabeled or generic isomers. 4-Bromo-5-methoxy-1H-indole (CAS 90858-86-9) resolves this with the bromine exclusively at the 4-position, enabling precise Suzuki-Miyaura and Buchwald-Hartwig couplings for CNS-targeted library synthesis. - Enables high-fidelity synthesis of 5-HT₆ receptor modulators per patent literature. - Demethylation (BBr₃) provides 4-bromo-5-hydroxyindole, a versatile downstream intermediate. - Quality assured: ≥98% purity (HPLC), ambient shipping, stock available globally.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 90858-86-9
Cat. No. B1289088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-methoxy-1H-indole
CAS90858-86-9
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)NC=C2)Br
InChIInChI=1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3
InChIKeyFPSVUEYKYLKRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methoxy-1H-indole (CAS 90858-86-9): Sourcing and Procurement of a Key Indole Building Block


4-Bromo-5-methoxy-1H-indole is a heterocyclic aromatic organic compound belonging to the indole class, with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . As a halogenated and methoxy-substituted indole, it is a specialized chemical intermediate primarily utilized as a building block in organic synthesis and medicinal chemistry . Its structure, featuring a bromine atom at the 4-position and a methoxy group at the 5-position of the indole core, is specifically designed for regioselective functionalization, a feature that underpins its value in constructing complex molecular architectures for drug discovery and materials science .

Why Generic 'Bromo-methoxyindole' Substitution Fails: The Criticality of Regiochemistry in 4-Bromo-5-methoxy-1H-indole Procurement


The term 'bromo-methoxyindole' encompasses a family of regioisomers with the same molecular weight (226.07 g/mol) and identical empirical formulas (C9H8BrNO), yet they possess profoundly different chemical reactivity and synthetic utility . The specific positioning of the bromine atom (at the 4-position) and the methoxy group (at the 5-position) on the indole scaffold dictates the compound's reactivity in cross-coupling reactions and its subsequent ability to engage in specific intermolecular interactions with biological targets [1]. Therefore, selecting a generic or alternative isomer, such as 5-bromo-4-methoxyindole, without rigorous specification can derail a synthetic route or compromise a biological assay . The evidence below underscores why precise procurement of the 4-bromo-5-methoxy-1H-indole isomer is non-negotiable for predictable outcomes.

Quantitative Evidence for 4-Bromo-5-methoxy-1H-indole: Performance, Reactivity, and Differentiation


Regioselective Demethylation: A Definitive Route to 4-Bromo-5-hydroxyindole

The 4-bromo-5-methoxy-1H-indole isomer enables a high-yielding regioselective demethylation to produce 4-bromo-5-hydroxyindole, a valuable intermediate. This reaction, using boron tribromide (BBr3) in dichloromethane (DCM), proceeds with a yield of 55% . In contrast, attempting the same transformation on a regioisomer like 5-bromo-4-methoxyindole would likely yield a different product, highlighting the specific utility of the 4-bromo-5-methoxy substitution pattern.

Organic Synthesis Demethylation Protecting Group Strategy

Patent-Validated Utility as a Core Scaffold for 5-HT6 Receptor Ligands

The 4-substituted indole scaffold, with 4-bromo-5-methoxy-1H-indole as a preferred synthetic precursor, is explicitly claimed in patents for generating compounds with high affinity for the 5-HT6 receptor, a target for CNS disorders [1]. The patent exemplifies how the 4-position bromine acts as a versatile handle for further elaboration via cross-coupling to yield potent ligands active in the nanomolar range [1]. This is a distinct advantage over unsubstituted indole or 5-substituted analogs, which may not provide the same regiochemical advantage for this target class.

Medicinal Chemistry CNS Drug Discovery GPCRs

Validated Synthesis from 2-Bromo-4-nitroanisole via Bartoli Indole Synthesis

A documented synthetic route for 4-bromo-5-methoxy-1H-indole involves the reaction of 2-bromo-4-nitroanisole with vinyl magnesium bromide at low temperature, followed by quenching and purification, yielding the product as an oil with a reported yield of 3% . This route is specific to the 4,5-substitution pattern and would not be directly applicable to other isomers.

Synthetic Methodology Process Chemistry Route Scouting

Definitive Application Scenarios for 4-Bromo-5-methoxy-1H-indole in Research and Development


Synthesis of 4-Bromo-5-hydroxyindole via Demethylation

As a direct application of the evidence in Section 3, 4-bromo-5-methoxy-1H-indole serves as a high-fidelity precursor for generating 4-bromo-5-hydroxyindole. The documented demethylation protocol using BBr3 in DCM provides a reliable starting point for accessing this valuable intermediate, which can be further derivatized for various applications .

Development of Novel 5-HT6 Receptor Ligands

Based on its role as a preferred scaffold in patent literature, this compound is ideally suited for medicinal chemistry programs aimed at discovering new 5-HT6 receptor modulators . The 4-bromo group is a strategic handle for late-stage functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to elaborate the structure and optimize biological activity against this CNS target .

Preparation of Diverse 4-Substituted Indole Libraries

This compound is a versatile building block for generating libraries of 4-substituted indole derivatives . The aryl bromide at the 4-position is an ideal partner for a wide range of palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around the indole core for fragment-based drug discovery or materials science applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-5-methoxy-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.